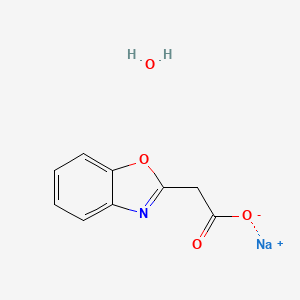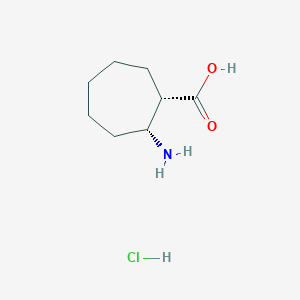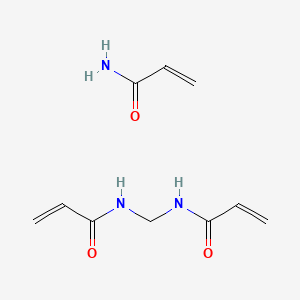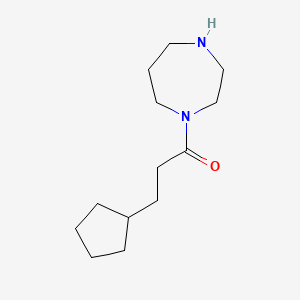![molecular formula C11H8F3NO2 B6286019 N-[2-(Trifluoromethyl)phenyl]succinimide CAS No. 255873-69-9](/img/structure/B6286019.png)
N-[2-(Trifluoromethyl)phenyl]succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Trifluoromethyl)phenyl]succinimide (TFMSI) is an organic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 253.22 g/mol and a melting point of 77-78 °C. TFMSI is a versatile compound that can be used in a variety of organic synthesis reactions, as well as in biochemical and physiological applications.
Aplicaciones Científicas De Investigación
N-[2-(Trifluoromethyl)phenyl]succinimide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocycles, amines, and polymers. It has also been used to synthesize biologically active compounds, such as peptides, oligonucleotides, and small molecules. In addition, N-[2-(Trifluoromethyl)phenyl]succinimide has been used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
N-[2-(Trifluoromethyl)phenyl]succinimide acts as a nucleophilic reagent, which allows it to react with a variety of substrates. The reaction occurs through a nucleophilic substitution mechanism, in which the N-[2-(Trifluoromethyl)phenyl]succinimide molecule attacks the substrate, displacing a leaving group. The reaction is then followed by a deprotonation step, which results in the formation of the desired product.
Biochemical and Physiological Effects
N-[2-(Trifluoromethyl)phenyl]succinimide has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs and other compounds on cell metabolism, and to study the effects of drugs on the nervous system. It has also been used to study the effects of drugs on the immune system, and to study the effects of drugs on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[2-(Trifluoromethyl)phenyl]succinimide in laboratory experiments is that it is a versatile compound that can be used in a variety of organic synthesis reactions. It is also a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, N-[2-(Trifluoromethyl)phenyl]succinimide can be toxic if inhaled or ingested, so it should be handled with care.
Direcciones Futuras
In the future, N-[2-(Trifluoromethyl)phenyl]succinimide could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new materials, such as polymers and nanomaterials. In addition, N-[2-(Trifluoromethyl)phenyl]succinimide could be used to study the effects of drugs on the immune system and the cardiovascular system, as well as the effects of drugs on the nervous system. Finally, N-[2-(Trifluoromethyl)phenyl]succinimide could be used to study the effects of drugs on cell metabolism.
Métodos De Síntesis
N-[2-(Trifluoromethyl)phenyl]succinimide can be synthesized from the reaction between trifluoromethanesulfonyl chloride (TFMSCl) and N-phenylsuccinimide (NPSI). This reaction occurs in an aqueous medium, and produces a white precipitate of N-[2-(Trifluoromethyl)phenyl]succinimide. The reaction can be carried out in a variety of solvents, including methanol, ethanol, and water. The reaction can also be catalyzed by a variety of acids and bases, such as hydrochloric acid, sulfuric acid, and sodium hydroxide.
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVZPEFWEBGGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876648 |
Source


|
| Record name | o-CF3-N-phenylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Trifluoromethyl)phenyl]succinimide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)










